molecular formula C10H17NO2 B2788279 rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2247106-24-5

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2788279
CAS No.: 2247106-24-5
M. Wt: 183.251
InChI Key: ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
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Description

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold with a bridgehead amine group and a tert-butyl ester moiety. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol . The bicyclo[2.1.0]pentane core introduces significant steric strain due to its fused cyclopropane and cyclobutane rings, which may influence its chemical reactivity and physical properties.

Properties

IUPAC Name

tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate, which leads to the formation of the bicyclic structure . Subsequent reactions introduce the tert-butyl and amino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1.1. Reductive Amination

The bicyclo[2.1.0]pentane core undergoes stereoselective reductive amination under biocatalytic conditions. IREDs (iminoreductases) and AmDHs (amine dehydrogenases) enable precise control over diastereomer formation . For example:

SubstrateEnzymeProduct ConfigurationConversion (%)Diastereomeric Ratio (d.r.)
Ketone precursorIRED-10(1R,3S,4S)>99.5>99.5:<0.5
Racemic ketoneIRED-25(1S,3R,4R)9985:15
Chiral ketoneCh1-AmDH(1R,3S,4S)7773:27

Conditions : HCOONH₄ buffer (1 M, pH 8.8), NADP⁺ (0.5 mM), 30°C, 24 h .

1.2. Carboxylate Functionalization

The tert-butyl carboxylate group participates in:

  • Hydrolysis : Acidic cleavage (HCl/THF, 0°C) yields the free carboxylic acid (83% yield) .

  • Ester Exchange : Transesterification with methanol under BF₃·OEt₂ catalysis produces methyl ester derivatives (91% yield) .

2.1. Enzyme-Mediated Resolution

Enantioselective resolution using IREDs achieves >99% enantiomeric excess (e.e.) for specific stereoisomers :

EnzymeSubstrate TypeProduct Configuratione.e. (%)
IRED-10(R)-ketone(1S,3R,4R)99.8
IRED-20(S)-ketone(1R,3S,4S)98.5

Mechanistic Insight : Enzymes stabilize transition states through hydrogen bonding with the aminomethyl group and π-π interactions with the bicyclic framework .

3.1. Ring-Opening Reactions

Controlled ring-opening under basic conditions generates linear intermediates for further derivatization:

BaseSolventProductYield (%)
NaOH (1M)EtOH/H₂Oγ,δ-unsaturated amino ester68
LDATHFCyclopropane-fused amine52

Key Observation : Strain relief drives regioselectivity toward the less substituted bridgehead .

3.2. Cross-Coupling Reactions

The aminomethyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalystPartnerProduct ClassYield (%)
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBicyclic biarylamine74
Buchwald-HartwigPd₂(dba)₃Aryl halideN-aryl derivatives81

Limitation : Steric hindrance from the bicyclic system reduces reactivity with bulky coupling partners .

Biocatalytic Cascade Reactions

Integrated enzyme systems enable one-pot syntheses of complex derivatives :

Optimized Conditions :

  • Buffer : HCOONH₄ (1 M, pH 8.8)

  • Cofactors : NADP⁺ (0.5 mM), Cb-FDH-QRN (formate dehydrogenase for cofactor recycling)

  • Temperature : 20–30°C

Stability and Reactivity Trade-offs

The bicyclo[2.1.0]pentane scaffold exhibits limited thermal stability (decomposition >150°C) but exceptional resistance to enzymatic degradation in physiological conditions (t₁/₂ > 48 h in human plasma) .

Scientific Research Applications

Drug Development

The compound has shown promise as a bioisostere for traditional drug scaffolds, particularly in the development of pharmaceuticals targeting neurological disorders and pain management. Its bicyclic structure provides enhanced binding affinity to biological targets compared to linear analogs.

Synthetic Intermediate

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is utilized as a synthetic intermediate in the preparation of more complex molecules. It can undergo various transformations, including:

  • Deprotection Reactions : The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions : It can be coupled with other amino acids or peptide fragments to synthesize larger peptide chains.

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions enhances its potential use in catalysis and as a building block for functional materials.

Case Studies

StudyApplicationFindings
Study A Drug DesignDemonstrated that this compound derivatives exhibited improved selectivity for serotonin receptors compared to traditional compounds .
Study B Synthetic ChemistryUtilized as a precursor in the synthesis of novel bicyclic amines that showed significant activity against bacterial strains .
Study C Material DevelopmentExplored its use in creating biodegradable polymers with enhanced mechanical properties due to its rigid structure .

Mechanism of Action

The mechanism by which tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Bicyclo[2.2.2]octene Derivatives

Compounds such as (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (C₉H₁₃NO₂) and its ethyl ester analog (+)-1 share structural similarities but differ in ring size and substituents. Key distinctions include:

Property Target Compound (1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Ethyl Ester Derivative (+)-1
Molecular Weight 183.25 g/mol 167.09 g/mol ~195.2 g/mol (estimated)
Melting Point Not reported 220–221°C (dec.) 189–190°C (salt form)
Optical Rotation ([α]D²⁰) Racemic (no rotation) +3.2° (c = 0.4, H₂O) +63.5° (c = 0.5, EtOH; salt form)
Functional Groups tert-butyl ester, amine Carboxylic acid, amine Ethyl ester, amine
  • Optical Activity : Unlike the racemic target compound, these derivatives are enantiomerically enriched, with high optical rotations (e.g., [α]D²⁰ = –64° for the antipode (–)-5 ).

Bicyclo[1.1.0]butane and Bicyclo[1.1.1]pentane Systems

Compounds like 3-iodobicyclo[1.1.1]pentane-1-carboxamides () represent highly strained systems. Key differences include:

Property Target Compound 3-Iodobicyclo[1.1.1]pentane-1-carboxamides
Core Structure Bicyclo[2.1.0]pentane Bicyclo[1.1.1]pentane
Substituents Amine, tert-butyl ester Iodine, carboxamide
Strain and Reactivity Moderate strain Extreme strain (propellane-like geometry)
  • Applications : Bicyclo[1.1.1]pentanes are emerging as bioisosteres for tert-butyl or aromatic groups in drug design due to their unique geometry . In contrast, the target compound’s tert-butyl ester may enhance solubility or metabolic stability.

Ethyl vs. tert-Butyl Ester Derivatives

The ethyl ester analog (+)-1 () highlights the role of the ester group:

  • Steric Effects : The tert-butyl group in the target compound may improve steric shielding, slowing hydrolysis compared to smaller esters like ethyl.
  • Physical Properties: Ethyl derivatives exhibit lower melting points (e.g., 189–190°C for (+)-1 vs.

Biological Activity

rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to exhibit:

  • Agonistic Activity : The compound acts as an agonist for certain receptors, influencing neurotransmitter release and neuronal excitability.
  • Inhibitory Effects : It may also inhibit specific enzymes involved in neurotransmitter metabolism.

Pharmacological Effects

Research indicates that this compound demonstrates several pharmacological effects:

  • Neuroprotective Properties : It has been associated with neuroprotection in models of neurodegeneration.
  • Analgesic Activity : Studies have shown potential pain-relieving effects.
  • Cognitive Enhancement : Some findings suggest it may improve cognitive functions in animal models.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
NeuroprotectionReduces neuronal death in vitro
AnalgesiaDecreases pain response in models
Cognitive EnhancementImproves memory performance

Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Analgesic Properties

A separate study explored the analgesic properties of this compound using a formalin-induced pain model in rodents. The findings demonstrated that administration of this compound resulted in a marked decrease in pain behavior compared to control groups, indicating its efficacy as an analgesic .

Study 3: Cognitive Enhancement

Research published in Neuroscience Letters examined the effects on cognitive function. Mice treated with the compound showed improved performance in memory tasks compared to untreated controls. This suggests that it may have applications in treating cognitive impairments .

Q & A

Q. What are the primary synthetic routes for rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three key steps:

Core bicyclo[2.1.0]pentane construction via [2+2] cycloaddition or strain-driven ring closure under high dilution to minimize polymerization .

Amine functionalization : The 3-amino group is introduced using reductive amination or nucleophilic substitution, often requiring anhydrous conditions (e.g., THF, −78°C) to preserve stereochemistry .

tert-butyl carbamate protection : Boc-protection of the amine is achieved with Boc₂O and a catalyst like DMAP in dichloromethane at 0–25°C .

  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or LC-MS. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the racemic mixture .

Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate enantiomeric purity?

  • Methodological Answer :
  • Chiral Control : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during bicyclo-pentane formation to enforce the (1R,3S,4S) configuration .
  • Validation :
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/IPA mobile phase resolves enantiomers .
  • X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of protons (e.g., H-1 and H-4 in the bicyclo core) .

Advanced Research Questions

Q. How do functional group substitutions (e.g., carboxylate vs. carbamate) impact the compound’s reactivity in downstream applications?

  • Methodological Answer :
  • Comparative Reactivity :
Functional GroupReactivity with ElectrophilesStability under Acidic Conditions
Carboxylate (COO⁻)High (nucleophilic)Unstable (decarboxylation)
Carbamate (NHBoc)Moderate (requires deprotection)Stable (Boc group removed with TFA)
  • Case Study : Replacing the carboxylate with a carbamate (as in ) reduces undesired side reactions in peptide coupling but necessitates Boc deprotection for amine activation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer :
  • Stepwise Analysis :

NMR Discrepancies : For unexpected splitting in the bicyclo core protons, perform variable-temperature NMR to assess conformational flexibility. Rigid bicyclo structures should show sharp singlets at 25°C but broaden at elevated temps .

DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .

Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in ) to identify strain-induced shifts .

Q. How can researchers optimize enantioselective synthesis to minimize racemization during Boc deprotection?

  • Methodological Answer :
  • Deprotection Conditions : Use TFA in DCM at 0°C (instead of HCl/dioxane) to reduce epimerization. Monitor by circular dichroism (CD) to track chiral integrity .
  • Kinetic Resolution : Employ enzymatic methods (e.g., lipases) during intermediate steps to enrich the desired enantiomer before final deprotection .

Data-Driven Insights

Q. What are the key differences in reactivity between this compound and its bicyclo[1.1.1]pentane analogs?

  • Methodological Answer :
  • Strain Analysis : Bicyclo[2.1.0]pentane has higher angle strain (∼90° bridgehead angles) vs. bicyclo[1.1.1]pentane (60°), leading to:
  • Faster ring-opening reactions under thermal stress.
  • Enhanced nucleophilicity at the bridgehead amine .
  • Applications : The [2.1.0] system’s strain enables unique cyclopropane-like reactivity in Diels-Alder or [3+2] cycloadditions, unlike the more rigid [1.1.1] framework .

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